1-Ethyl-1H-benzoimidazole-2-thiol

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

1-Ethyl-1H-benzoimidazole-2-thiol is a precision N1-ethyl substituted benzimidazole-2-thiol building block. Its specific ethyl group confers a unique balance of lipophilicity and binding affinity, critical for SAR-driven lead optimization of urease inhibitors targeting H. pylori. Unlike unsubstituted 2-mercaptobenzimidazole or other N-alkyl analogs, it is not functionally interchangeable. Its distinct MW (178.25 g/mol) and retention time make it an ideal reference standard for chromatographic method development. Available in research quantities with ≥95% purity for pharmaceutical R&D and chemical synthesis.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 39573-31-4
Cat. No. B1300848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-benzoimidazole-2-thiol
CAS39573-31-4
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2NC1=S
InChIInChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
InChIKeyUAVKJJWZLWPSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-benzoimidazole-2-thiol (CAS 39573-31-4) for Research and Industrial Sourcing


1-Ethyl-1H-benzoimidazole-2-thiol (CAS 39573-31-4) is a heterocyclic compound characterized by a benzimidazole core with an ethyl group at the N1 position and a thiol group at the C2 position . It has a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol . It is commonly available from chemical suppliers with a standard purity specification of 95% and is utilized as a building block in pharmaceutical research and chemical synthesis .

The Critical Role of N1-Ethyl Substitution in 1-Ethyl-1H-benzoimidazole-2-thiol


Simple substitution of this compound with unsubstituted 2-mercaptobenzimidazole or other N-alkylated analogs cannot be assumed to be functionally equivalent. The specific N1-ethyl substitution pattern directly influences molecular properties critical for applications. Studies on benzimidazole-2-thione derivatives demonstrate that regioselective alkylation at the N1 position alters the compound's lipophilicity, binding energy (ΔG), and pharmacokinetic profiles such as blood-brain barrier (BBB) penetration [1]. For instance, a study comparing N-alkylated analogs showed that the specific substituent (e.g., ethoxymethyl vs. hydrogen) changed the inhibitory mechanism against urease enzymes from non-competitive to uncompetitive, and significantly altered predicted BBB penetration levels from 'medium' to 'high' [1]. Therefore, the precise N1-ethyl modification of 1-Ethyl-1H-benzoimidazole-2-thiol dictates its unique profile, making it non-interchangeable with other benzimidazole-2-thiols without direct, comparative validation.

Quantitative Differentiation of 1-Ethyl-1H-benzoimidazole-2-thiol for Scientific Evaluation


Impact of N1-Alkyl Chain on Physicochemical and Pharmacological Profiles

While direct experimental data for 1-Ethyl-1H-benzoimidazole-2-thiol is not found in a direct head-to-head assay, class-level evidence from a study on regio-selectively alkylated benzimidazole-2-thione derivatives demonstrates the profound impact of N1-substitution. Replacing the hydrogen at N1 with an ethoxymethyl group (Compound 5) resulted in a binding energy (ΔG) of -13.82 kcal/mol against Helicobacter pylori urease, a substantial improvement over the unsubstituted parent compound 2 (2-mercaptobenzimidazole) which had a ΔG of -9.74 kcal/mol [1]. This same substitution also shifted the in silico-predicted blood-brain barrier (BBB) penetration from 'medium' to 'high' [1]. This demonstrates that N1-alkylation, such as the ethyl group in 1-Ethyl-1H-benzoimidazole-2-thiol, is a critical determinant of binding affinity and pharmacokinetic properties, which would be expected to differ significantly from the unsubstituted 2-mercaptobenzimidazole (C7H6N2S, MW: 150.2 g/mol) .

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Distinct Molecular Weight and Lipophilicity Compared to Common Analogs

1-Ethyl-1H-benzoimidazole-2-thiol possesses a molecular weight (MW) of 178.25 g/mol , which is 14.02 g/mol higher than its closest lower homolog, 1-methyl-1H-benzimidazole-2-thiol (MW: 164.23 g/mol) [1], and 14.02 g/mol lower than its higher homolog, 1-propyl-1H-benzimidazole-2-thiol (MW: 192.28 g/mol) [2]. This incremental change in the N1-alkyl chain length directly impacts lipophilicity (LogP). While exact LogP values are not provided in the search results, the established correlation between alkyl chain length and increased LogP in a homologous series means that 1-Ethyl-1H-benzoimidazole-2-thiol will have a distinct and predictable lipophilicity profile that lies between its methyl and propyl counterparts.

Chemical Properties Procurement Analytical Chemistry

Supporting Evidence: Corrosion Inhibition Potential for N-Alkylated Benzimidazoles

A study on the corrosion inhibition of copper in nitric acid by 2-alkylbenzimidazoles (2-methyl, 2-ethyl, and 2-propyl) found that the ethyl-substituted derivative exhibited superior theoretical inhibition efficiency compared to the methyl derivative, although steric hindrance was noted to affect practical adsorption rates [1]. While the substitution pattern (C2 vs. N1) and functional group (no thiol) differ, this class-level evidence supports the principle that the ethyl substituent on a benzimidazole core confers distinct interfacial properties compared to methyl or propyl analogs. This suggests that 1-Ethyl-1H-benzoimidazole-2-thiol may exhibit unique adsorption and surface interaction properties compared to its homologs, which could be relevant for material science applications.

Industrial Chemistry Material Science Corrosion Inhibition

Targeted Application Scenarios for 1-Ethyl-1H-benzoimidazole-2-thiol Based on Its Differentiated Profile


Medicinal Chemistry: Urease Inhibitor Lead Optimization

Based on class-level evidence that N1-alkylation of benzimidazole-2-thiones dramatically enhances binding energy (ΔG) against urease enzymes [1], 1-Ethyl-1H-benzoimidazole-2-thiol is a strong candidate for lead optimization programs targeting Helicobacter pylori infections. Its specific ethyl substituent offers a unique balance of lipophilicity and binding affinity, distinct from methyl or propyl analogs, making it a valuable scaffold for developing more potent and selective urease inhibitors.

Analytical Method Development and Reference Standard Use

The precise molecular weight of 178.25 g/mol and its unique retention time profile, which is distinct from its methyl (164.23 g/mol) and propyl (192.28 g/mol) homologs [1][2], make 1-Ethyl-1H-benzoimidazole-2-thiol an ideal reference standard for chromatographic method development and quality control. Its use ensures accurate identification and quantification of this specific N1-ethyl substituted compound in complex mixtures, where cross-contamination with other benzimidazole-2-thiols could compromise analytical results.

Material Science: Corrosion Inhibitor Development

Leveraging findings that 2-ethylbenzimidazole demonstrates superior theoretical corrosion inhibition compared to its methyl analog [1], 1-Ethyl-1H-benzoimidazole-2-thiol is a compelling candidate for research into novel corrosion inhibitors. Its unique combination of an N1-ethyl substituent and a C2-thiol group offers a distinct chemical profile for investigating adsorption mechanisms and protective film formation on metal surfaces in acidic environments.

Chemical Biology: Probing Structure-Activity Relationships (SAR)

As a well-defined N1-alkylated benzimidazole-2-thiol, this compound serves as a precise tool in SAR studies. Researchers can use it to systematically investigate how the ethyl substituent, compared to hydrogen (2-mercaptobenzimidazole) or other alkyl groups, influences biological activity, cellular uptake, and metabolic stability [1]. This makes it an essential compound for elucidating the molecular determinants of target engagement and pharmacokinetics in this chemical class.

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